molecular formula C13H19FO2 B8014966 6-(4-Fluoro-2-methylphenoxy)hexan-1-ol

6-(4-Fluoro-2-methylphenoxy)hexan-1-ol

Cat. No.: B8014966
M. Wt: 226.29 g/mol
InChI Key: FMSXOEITDFBWSX-UHFFFAOYSA-N
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Description

6-(4-Fluoro-2-methylphenoxy)hexan-1-ol is a fluorinated phenolic ether derivative characterized by a hexanol backbone substituted with a 4-fluoro-2-methylphenoxy group.

Properties

IUPAC Name

6-(4-fluoro-2-methylphenoxy)hexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO2/c1-11-10-12(14)6-7-13(11)16-9-5-3-2-4-8-15/h6-7,10,15H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSXOEITDFBWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)OCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 6-(4-Fluoro-2-methylphenoxy)hexan-1-ol with similar hexan-1-ol derivatives:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Features
This compound 4-Fluoro-2-methylphenoxy 238.29 (calculated) Fluorine enhances stability; phenoxy group enables π-π interactions.
Hexan-1-ol (CAS 111-27-3) None (primary alcohol) 102.18 Volatile, used in flavors/aromas; LC50 (fish) = 97.7 mg/l .
6-[4-(4-Octoxyphenyl)phenoxy]hexan-1-ol 4-(4-Octoxyphenyl)phenoxy 398.58 Long alkyl chain increases hydrophobicity; potential surfactant applications .
NBDHEX () 7-Nitrobenzoxadiazole-thioether ~424.50 (estimated) Glutathione-S-transferase inhibitor; fluorinated analogs show bioactivity.
6-(2-Hydroxyethoxy)hexan-1-ol 2-Hydroxyethoxy 148.20 (calculated) Ether linkage improves solubility; used in polymer crosslinking .

Physicochemical Properties

  • Volatility: Unlike hexan-1-ol, which contributes to rancid notes in food at high concentrations , the fluorinated phenoxy group in this compound likely reduces volatility due to increased molecular weight and aromatic stabilization.
  • Solubility : The fluorinated derivative is expected to exhibit lower water solubility compared to 6-(2-Hydroxyethoxy)hexan-1-ol, where the ether group enhances hydrophilicity .

Reactivity and Functionalization

  • Ether Bond Stability: The phenoxy ether linkage in this compound is less reactive than the thioether in NBDHEX, which undergoes glutathione conjugation in biological systems .
  • Fluorine Effects: Fluorine’s electron-withdrawing nature may increase resistance to oxidative degradation compared to non-fluorinated analogs like 6-[4-(4-octoxyphenyl)phenoxy]hexan-1-ol .

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